molecular formula C12H14N2O2 B4575093 N-cyclopropyl-N'-(2-methylphenyl)oxamide

N-cyclopropyl-N'-(2-methylphenyl)oxamide

Cat. No.: B4575093
M. Wt: 218.25 g/mol
InChI Key: LYYHMSMVHNBYHT-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-(2-methylphenyl)oxamide is an asymmetric oxamide derivative featuring a cyclopropyl group on one nitrogen and a 2-methylphenyl substituent on the other. Oxamides are characterized by the central oxalamide core (-NH-C(O)-C(O)-NH-), which allows for diverse substitution patterns that influence their physical, chemical, and electronic properties.

Properties

IUPAC Name

N-cyclopropyl-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-4-2-3-5-10(8)14-12(16)11(15)13-9-6-7-9/h2-5,9H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYHMSMVHNBYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(2-methylphenyl)oxamide typically involves the reaction of cyclopropylamine with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-N’-(2-methylphenyl)oxamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-(2-methylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or 2-methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxamides with oxidized functional groups.

    Reduction: Formation of reduced oxamides with hydrogenated functional groups.

    Substitution: Formation of substituted oxamides with new functional groups replacing the original ones.

Scientific Research Applications

N-cyclopropyl-N’-(2-methylphenyl)oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(2-methylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Oxamide derivatives vary in symmetry and substituent bulk, which significantly affect their properties:

Compound Name Substituents Symmetry Key Properties References
N,N'-Bis(2-methylphenyl)oxamide 2-methylphenyl on both N atoms Symmetric High melting point (~150°C), limited solubility in nonpolar solvents
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide Cyclopropyl and pyridinylmethyl Asymmetric Moderate solubility in polar solvents; potential for coordination chemistry
N,N'-Dipropyloxamide Propyl groups on both N atoms Symmetric Lower melting point (~50°C), hygroscopic, soluble in nonpolar solvents
Oxamide No substituents (NH₂ groups) Symmetric Decomposes at 419°C, very low water solubility
N,N'-Diacetylhydrazine Acetyl groups Symmetric Interaction bond length similar to single bonds; no delocalization observed

Key Observations :

  • Symmetry vs. Asymmetry: Symmetric derivatives (e.g., N,N'-Bis(2-methylphenyl)oxamide) exhibit higher melting points and lower solubilities in nonpolar solvents compared to asymmetric analogs like the target compound. Asymmetric substitution may enhance solubility in polar media due to reduced crystallinity .
  • Cyclopropyl groups, being small and rigid, may enforce specific torsional angles in the oxamide core .

Spectroscopic and Electronic Properties

Oxamides exhibit distinct UV absorption and electronic transitions influenced by substituents:

  • UV Absorption :

    • Symmetric oxamides (e.g., oxamide) show a weak absorption band at 310–240 nm and a stronger band at 250–180 nm. Substituted derivatives like N,N'-dimethyloxamide display red shifts (~9500 cm⁻¹ for n→π* transitions) compared to simple amides .
    • Asymmetric derivatives (e.g., N-cyclopropyl-N'-(2-methylphenyl)oxamide) are expected to exhibit intermediate shifts depending on substituent electron-withdrawing/donating effects.
  • Phosphorescence: Disubstituted oxamides (e.g., N,N'-diethyloxamide) emit phosphorescence at ~370 nm, unlike non-emissive amides. This property is linked to the rigid oxamide core and substituent-induced conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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